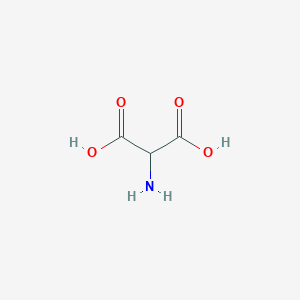

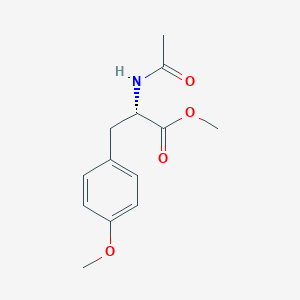

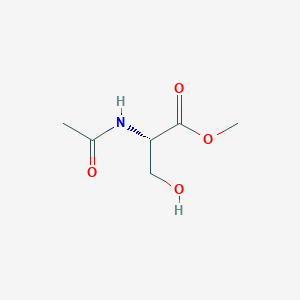

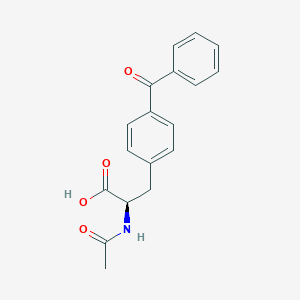

(S)-2-Acetamidohexanoic acid

Vue d'ensemble

Description

Typically, the description of a compound includes its molecular formula, structure, and the type of compound it is (for example, whether it’s an amino acid, a carbohydrate, a lipid, etc.).

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the mechanism of the reaction.Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, acidity or basicity, optical activity, etc.Applications De Recherche Scientifique

Cancer Research and Cell Differentiation:

- Hexamethylene bisacetamide, which metabolizes into 6-acetamidohexanoic acid, is studied for its ability to induce differentiation in various cancer cell lines. It's currently under investigation in clinical trials (Callery, Egorin, Geelhaar, & Nayar, 1986).

- The ability of alkylamides, including 6-acetamidohexanoic acid, to induce differentiation of human leukemia cells has been explored, though the model incorrectly predicted high activity for 6-acetamidohexanoic acid (Harpalani, Snyder, Subramanyam, Egorin, & Callery, 1993).

Pharmacokinetics and Metabolism:

- Research has shown that hexamethylene bisacetamide metabolites, including 6-acetamidohexanoic acid, are found in human plasma and urine. This is essential for understanding the clinical toxicities of these compounds (Egorin, Zuhowski, Cohen, Geelhaar, Callery, & Van Echo, 1987).

Potential Neuroprotective and Therapeutic Applications:

- Certain glutamic acid receptor antagonists, which include derivatives like 6-acetamidohexanoic acid, have been developed for potential therapeutic applications in neurodegenerative diseases such as epilepsy, Alzheimer's, and Parkinson's disease (Catarzi, Colotta, & Varano, 2007).

Environmental and Health Impact Studies:

- Studies have explored the degradation of emerging pollutants in water using nanoarchitectures that include compounds like acetaminophen, with potential applications in environmental protection (Tobajas, Belver, & Rodriguez, 2017).

Medical Imaging Applications:

- N-(2-Acetamido)-2-aminoethanesulfonic acid, a related compound, has been applied in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy, indicating potential applications in medical imaging (Flavell, von Morze, Blecha, Korenchan, van Criekinge, Sriram, Gordon, Chen, Subramaniam, Bok, Wang, Vigneron, Larson, Kurhanewicz, & Wilson, 2015).

Synthesis and Evaluation for Corrosion Inhibition:

- New long alkyl side chain acetamide derivatives have been synthesized and evaluated as corrosion inhibitors, indicating industrial applications (Yıldırım & Cetin, 2008).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.

Orientations Futures

This would involve a discussion of unanswered questions about the compound and suggestions for future research.

For a specific compound, these analyses would require a combination of laboratory experiments and literature research. If you have a different compound or a more specific question about “(S)-2-Acetamidohexanoic acid”, feel free to ask!

Propriétés

IUPAC Name |

(2S)-2-acetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMCEGLQFSOMQH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426410 | |

| Record name | Acetyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Acetamidohexanoic acid | |

CAS RN |

15891-49-3 | |

| Record name | Acetyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.